molecular formula C25H26N2O3S B14987654 N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide

N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide

Cat. No.: B14987654
M. Wt: 434.6 g/mol
InChI Key: RMRXPCUIYJLPBH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridine ring substituted with ethoxyphenyl, dimethyl, and sulfanyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

    Amide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it suitable for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4,6-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C25H26N2O3S/c1-5-30-22-9-7-6-8-20(22)27-24(29)23-17(3)14-18(4)26-25(23)31-15-21(28)19-12-10-16(2)11-13-19/h6-14H,5,15H2,1-4H3,(H,27,29)

InChI Key

RMRXPCUIYJLPBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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